molecular formula C16H23NO2 B448474 N-(4-acetylphenyl)-2-ethylhexanamide

N-(4-acetylphenyl)-2-ethylhexanamide

Cat. No.: B448474
M. Wt: 261.36g/mol
InChI Key: XEMUCTPZCGRLOJ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-ethylhexanamide is an amide derivative featuring a 4-acetylphenyl group linked to a branched 2-ethylhexanamide chain.

  • Core structure: The 4-acetylphenyl group (C₆H₄(COCH₃)) provides aromaticity and electron-withdrawing properties due to the acetyl substituent.
  • Amide chain: The 2-ethylhexanamide moiety introduces a bulky, lipophilic alkyl chain, which likely enhances membrane permeability compared to shorter or polar substituents.

This compound’s structural design balances aromatic and aliphatic characteristics, making it relevant for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36g/mol

IUPAC Name

N-(4-acetylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H23NO2/c1-4-6-7-13(5-2)16(19)17-15-10-8-14(9-11-15)12(3)18/h8-11,13H,4-7H2,1-3H3,(H,17,19)

InChI Key

XEMUCTPZCGRLOJ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(4-acetylphenyl)-2-ethylhexanamide with structurally related compounds from the evidence, focusing on molecular features, synthesis, and inferred properties.

Structural and Functional Group Analysis

Table 1: Key Molecular Features of Compared Compounds
Compound Name Molecular Formula* Molecular Weight (g/mol) Key Substituents H-Bond Donors H-Bond Acceptors
This compound (Target) C₁₆H₂₁NO₂ 277.36 4-Acetylphenyl, 2-ethylhexanamide 1 2
N-(4-Acetylphenyl)-2-chloroacetamide C₁₀H₁₀ClNO₂ 211.65 4-Acetylphenyl, chloroacetamide 1 2
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide C₁₈H₁₉NO₅ 329.35 4-Ethoxyphenyl, formyl-methoxyphenoxy 1 5
N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)benzoxazin-3-amine C₂₂H₂₁N₃O₃ 375.42 4-Methoxyphenyl, methoxyphenylimino 1 4
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide C₁₈H₂₂N₂O₃ 314.38 4-Amino-2-methylphenyl, ethoxyethoxy-benzamide 2 4

*Molecular formula for the target compound is inferred; others are sourced from evidence.

Key Observations:

Lipophilicity and Solubility :

  • The target compound’s 2-ethylhexanamide chain confers higher lipophilicity compared to the polar chloroacetamide in or the ethoxy/methoxy-containing analogs in . This may enhance membrane permeability but reduce aqueous solubility.
  • The ethoxyethoxy group in increases H-bond acceptors (4 vs. 2 in the target), likely improving solubility.

Synthetic Pathways: The synthesis of involves a chloroacetylation reaction with 4-aminoacetophenone , whereas the target compound’s ethylhexanamide chain would require a different alkylation or coupling strategy. Compounds like and use ether or benzamide linkages, which are typically synthesized via nucleophilic substitution or condensation reactions.

In contrast, methoxy/ethoxy groups in are electron-donating, activating the ring.

Biological Relevance: The amino group in (2 H-bond donors) could facilitate interactions with biological targets (e.g., enzymes or receptors), whereas the target compound’s alkyl chain may prioritize hydrophobic interactions.

Research Implications and Limitations

  • Gaps in Evidence : Direct data on the target compound’s physical properties (e.g., melting point, solubility) or bioactivity are absent in the provided sources. Comparisons rely on structural extrapolation.
  • Opportunities for Further Study: Experimental validation of the target compound’s lipophilicity (e.g., logP measurements).

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